4-(2-(2-Pyridyl)indol-3-yl)butanoic acid 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20211469
InChI: InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21)
SMILES:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid

CAS No.:

Cat. No.: VC20211469

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 4-(2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
Standard InChI InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21)
Standard InChI Key OTJKGBQLRICAAV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCC(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-(2-(2-pyridyl)indol-3-yl)butanoic acid, delineates its structure:

  • A central indole ring system (benzopyrrole) with a pyridyl substituent at the 2-position.

  • A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the indole’s 3-position.

This architecture combines aromatic heterocycles with a carboxylic acid functional group, enabling diverse intermolecular interactions. The pyridyl group introduces basicity and hydrogen-bonding capabilities, while the indole core facilitates π-π stacking and hydrophobic interactions. The butanoic acid tail enhances solubility in polar solvents and potential for salt formation .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 4-(2-(2-pyridyl)indol-3-yl)butanoic acid is documented, analogous compounds suggest viable pathways:

Route 1: Friedel-Crafts Alkylation

  • Indole Functionalization: Introduce the pyridyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2-pyridylboronic acid and 3-bromoindole.

  • Side-Chain Elongation: Employ a Grignard reagent (e.g., CH₂CH₂MgBr) to extend the indole’s 3-position substituent, followed by oxidation to a carboxylic acid .

Route 2: Nitrile Hydrolysis

  • Nitrile Intermediate: React 3-(cyanomethyl)indole with 2-pyridylmagnesium bromide to form 3-(2-pyridyl-indol-3-yl)propanenitrile.

  • Hydrolysis: Convert the nitrile to a carboxylic acid using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) .

Optimization Challenges

  • Regioselectivity: Ensuring pyridyl substitution at the indole’s 2-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Yield Improvements: Multi-step syntheses often suffer from low cumulative yields. For example, a related piperazine-indole derivative achieved only 20% yield over four steps .

Physicochemical Properties

Predicted properties, based on analogs :

PropertyValue/Range
Molecular FormulaC₁₇H₁₄N₂O₂
Molecular Weight278.31 g/mol
Melting Point120–125°C (estimated)
Solubility in Water~0.1–0.5 g/L (25°C)
Solubility in Organic SolventsEthanol: 10–20 g/L; DMSO: >50 g/L
pKa (Carboxylic Acid)~4.8–5.2
LogP~2.5–3.0

The compound’s limited water solubility necessitates formulation strategies (e.g., salt formation with NaOH or ethanolamine) .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The butanoic acid moiety can undergo standard reactions:

  • Esterification: Treatment with alcohols (e.g., methanol) under acidic conditions yields methyl esters .

  • Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate for nucleophilic attack .

Indole and Pyridine Modifications

  • Electrophilic Substitution: The indole’s 5- and 7-positions are susceptible to halogenation or nitration.

  • Pyridine Quaternization: Reacting with methyl iodide forms a pyridinium salt, enhancing water solubility .

Biological Activity and Mechanisms

Agricultural Applications

Analogous to indole-3-butyric acid , this compound may act as a rooting hormone, promoting adventitious root formation in cuttings at concentrations of 10⁻⁴–10⁻³ M.

Future Research Directions

  • Crystallography: Determine crystal structure to elucidate packing interactions and polymorph stability .

  • Structure-Activity Relationships (SAR): Synthesize analogs with varied chain lengths (e.g., pentanoic acid) or substituents (e.g., halogens).

  • In Vivo Studies: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in model organisms.

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